molecular formula C24H30O5 B1666799 Béraprost CAS No. 88430-50-6

Béraprost

Numéro de catalogue B1666799
Numéro CAS: 88430-50-6
Poids moléculaire: 398.5 g/mol
Clé InChI: CTPOHARTNNSRSR-APJZLKAGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Beraprost is a pharmaceutical drug used in several Asian countries, including Japan and South Korea, as a vasodilator and antiplatelet agent . It is classified as a prostacyclin analog and has been studied for the treatment of pulmonary hypertension and for use in avoiding reperfusion injury .


Synthesis Analysis

Beraprost synthesis has been described in several studies. A modular and stereoselective total synthesis of the antiplatelet drug beraprost was achieved in only 8 steps from a key enal-lactone . Another study described an efficient and straightforward synthesis of beraprost sodium with dicyclopentadiene as a starting material .


Molecular Structure Analysis

Beraprost has a complex molecular structure. Its molecular formula is C24H30O5 and its molar mass is 398.499 g/mol . The structure includes a cyclopenta[b]benzofuran ring system .


Chemical Reactions Analysis

Beraprost acts by binding to prostacyclin membrane receptors, ultimately inhibiting the release of Ca2+ from intracellular storage sites . This reduction in the influx of Ca2+ has been postulated to cause relaxation of the smooth muscle cells and vasodilation .


Physical And Chemical Properties Analysis

Beraprost sodium is the organic sodium salt of beraprost . It is used in the treatment of chronic arterial occlusive disease and primary pulmonary hypertension in Japan . Its molecular formula is C24H29NaO5 and its molar mass is 420.47 g/mol .

Applications De Recherche Scientifique

Traitement de l'hypertension artérielle pulmonaire (HTAP)

Le béraprost est utilisé dans le traitement de l'hypertension artérielle pulmonaire (HTAP). Une étude a exploré la sécurité et l'efficacité du passage des patients du this compound au selexipag, un nouvel agoniste sélectif du récepteur de la prostacycline, au sein d'une cohorte japonaise . L'étude a utilisé un design multicentrique, ouvert, prospectif, où 25 patients atteints d'HTAP mal contrôlés sous this compound ont été transférés au selexipag .

Maladie rénale chronique (MRC) chez le chat

Le this compound a été utilisé en médecine vétérinaire pour le traitement de la maladie rénale chronique (MRC) chez le chat . Une étude a démontré que le traitement au this compound était associé à une meilleure survie globale chez les chats souffrant de MRC .

Maladie rénale chronique (MRC) chez l'homme

Le this compound sodique (BPS) est un analogue de la prostacycline (PGI2) actif par voie orale qui démontre une prévention de la progression de la maladie rénale chronique (MRC) dans divers modèles animaux en maintenant le flux sanguin rénal et en atténuant la condition ischémique rénale .

Lésion de reperfusion

Le this compound est en cours d'essais cliniques pour son utilisation dans la prévention de la lésion de reperfusion .

Effets vasoprotecteurs

Le this compound induit l'oxyde nitrique synthase endothéliale (eNOS) et augmente la production de NO dans les cellules endothéliales vasculaires (souris, humaine et bovine) pour améliorer la fonction endothéliale .

Effets cytoprotecteurs

Le this compound améliore l'expression du facteur de croissance des hépatocytes pour fournir des effets cytoprotecteurs endothéliaux dans un modèle de rat diabétique .

Mécanisme D'action

Beraprost, also known as 4-(2-Hydroxy-1-(3-hydroxy-4-methyloct-1-en-6-yn-1-yl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-5-yl)butanoic acid, is a synthetic analogue of prostacyclin . It has been studied for the treatment of pulmonary hypertension and for use in avoiding reperfusion injury .

Target of Action

Beraprost primarily targets prostacyclin membrane receptors . These receptors play a crucial role in the regulation of vascular tone and platelet aggregation .

Mode of Action

Beraprost acts by binding to prostacyclin membrane receptors, ultimately inhibiting the release of Ca 2+ from intracellular storage sites . This reduction in the influx of Ca 2+ has been postulated to cause relaxation of the smooth muscle cells and vasodilation .

Biochemical Pathways

The binding of Beraprost to prostacyclin receptors leads to a decrease in intracellular calcium levels, which in turn causes vasodilation and inhibition of platelet aggregation . These effects are likely to involve relaxation of vascular smooth cells, inhibition of platelet aggregation, dispersion of existing platelet aggregates, inhibition of chemotaxis and cell proliferation, and cytoprotective effects .

Pharmacokinetics

Beraprost is administered orally and has a bioavailability of 50–70% . The elimination half-life of Beraprost is approximately 35–40 minutes . The metabolism of Beraprost is currently unknown .

Result of Action

Beraprost has vasodilatory , antiplatelet , and cytoprotective effects . It is generally well tolerated and is an effective agent in the treatment of patients with Buerger’s disease and arteriosclerosis obliterans . In patients with intermittent claudication, significant benefits of Beraprost compared with placebo were reported in a randomized clinical trial .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for Beraprost involves the conversion of 2,3,5-trimethylpyrazine to the final product through a series of chemical reactions.", "Starting Materials": [ "2,3,5-trimethylpyrazine", "Sodium borohydride", "Methanol", "Hydrogen peroxide", "Sodium hydroxide", "Acetic anhydride", "Triethylamine", "1,2-dibromoethane", "Methyl iodide", "Sodium hydride", "Dimethyl sulfoxide", "Sodium carbonate", "Diethyl malonate", "Ethyl bromoacetate", "Benzene", "Chloroacetyl chloride", "Sodium methoxide", "Methanol" ], "Reaction": [ "2,3,5-trimethylpyrazine is reacted with sodium borohydride and methanol to produce 2,3,5-trimethylpyrazine-1-ol", "2,3,5-trimethylpyrazine-1-ol is then oxidized with hydrogen peroxide and sodium hydroxide to form 2,3,5-trimethylpyrazine-1-carboxylic acid", "2,3,5-trimethylpyrazine-1-carboxylic acid is then reacted with acetic anhydride and triethylamine to form the corresponding acetic anhydride derivative", "The resulting acetic anhydride derivative is then reacted with 1,2-dibromoethane and methyl iodide in the presence of sodium hydride and dimethyl sulfoxide to form the corresponding alkylated product", "The alkylated product is then treated with sodium carbonate and diethyl malonate to form the corresponding malonic ester derivative", "The malonic ester derivative is then reacted with ethyl bromoacetate in the presence of sodium hydride and dimethyl sulfoxide to form the corresponding ethyl ester derivative", "The ethyl ester derivative is then hydrolyzed with sodium hydroxide to form the corresponding carboxylic acid", "The carboxylic acid is then treated with benzene and chloroacetyl chloride to form the corresponding acyl chloride derivative", "The resulting acyl chloride derivative is then reacted with sodium methoxide and methanol to form the final product, Beraprost" ] }

Beraprost acts by binding to prostacyclin membrane receptors ultimately inhibiting the release of Ca2+ from intracellular storage sites. This reduction in the influx of Ca2+ has been postulated to cause relaxation of the smooth muscle cells and vasodilation.

Numéro CAS

88430-50-6

Formule moléculaire

C24H30O5

Poids moléculaire

398.5 g/mol

Nom IUPAC

4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid

InChI

InChI=1S/C24H30O5/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28)/b13-12+/t15?,17-,19+,20+,21-,23-/m0/s1

Clé InChI

CTPOHARTNNSRSR-APJZLKAGSA-N

SMILES isomérique

CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)O)O)O

SMILES

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O

SMILES canonique

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Numéros CAS associés

88475-69-8 (hydrochloride salt)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

4-(1,2,3a,8b-tetrahydro-2-hydroxy-1-(3-hydroxy-4-methyloct-6-yne-1-enyl)-5-cyclopenta(b)benzofuranyl)butyrate
beraprost
beraprost sodium
TRK 100
TRK-100

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Beraprost
Reactant of Route 2
Beraprost
Reactant of Route 3
Beraprost
Reactant of Route 4
Beraprost
Reactant of Route 5
Reactant of Route 5
Beraprost
Reactant of Route 6
Beraprost

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.